molecular formula C10H6F6O B12444378 2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B12444378
M. Wt: 256.14 g/mol
InChI Key: FEHFHIOMFVCFTG-UHFFFAOYSA-N
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Description

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde is a chemical compound with the molecular formula C10H6F6O It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetaldehyde group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(2,4-Bis(trifluoromethyl)phenyl)acetic acid.

    Reduction: 2-(2,4-Bis(trifluoromethyl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(trifluoromethyl)phenylacetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2,2’-Bis(4-(trifluoromethyl)phenyl)-5,5’-bithiazole: Contains trifluoromethyl groups but with a different core structure.

    2-(4-(Trifluoromethyl)phenyl)acetaldehyde: Similar but with only one trifluoromethyl group

Uniqueness

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H6F6O

Molecular Weight

256.14 g/mol

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]acetaldehyde

InChI

InChI=1S/C10H6F6O/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,4-5H,3H2

InChI Key

FEHFHIOMFVCFTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC=O

Origin of Product

United States

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